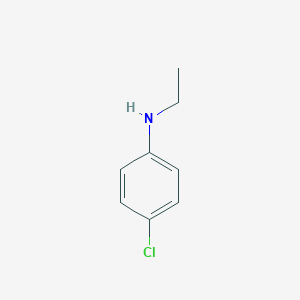

4-chloro-N-ethylaniline

Description

4-Chloro-N-ethylaniline (CAS: 13519-75-0) is a substituted aniline derivative with the molecular formula C₈H₁₀ClN and a molecular weight of 155.625 g/mol . It features a para-chlorine substituent on the benzene ring and an ethyl group bonded to the nitrogen atom. Key physicochemical properties include:

This compound is synthesized via alkylation of 4-chloroaniline, as demonstrated in the preparation of derivatives like N-(1-(3-bromo-4-methylphenyl)ethyl)-4-chloro-N-ethylaniline (92% yield) through reactions involving brominated precursors . Its electronic structure and substituent arrangement make it a versatile intermediate in pharmaceuticals and agrochemicals, particularly in pseudoirreversible enzyme inhibition studies .

Propriétés

IUPAC Name |

4-chloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWDPIXDUVYHMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343163 | |

| Record name | 4-chloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13519-75-0 | |

| Record name | 4-Chloro-N-ethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13519-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-chloro-N-ethylaniline can be synthesized through several methods:

-

Reduction of Nitro Compounds: : One common method involves the reduction of 4-chloronitrobenzene to 4-chloroaniline, followed by N-ethylation. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The N-ethylation is typically carried out using ethyl iodide in the presence of a base .

-

Direct Alkylation: : Another method involves the direct alkylation of 4-chloroaniline with ethyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor system to ensure efficient mixing and reaction. The process typically includes the following steps:

Reduction of 4-chloronitrobenzene: This is carried out in a hydrogenation reactor using a palladium catalyst.

N-ethylation: The resulting 4-chloroaniline is then reacted with ethyl iodide in the presence of a base to form this compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-ethylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form 4-chloro-N-ethylcyclohexylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: 4-chloro-N-ethylcyclohexylamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Applications De Recherche Scientifique

4-chloro-N-ethylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

Biology: The compound is used in the study of enzyme inhibition and as a model compound in biochemical assays.

Industry: It is used in the production of agrochemicals and as a stabilizer in the manufacture of polymers.

Mécanisme D'action

The mechanism of action of 4-chloro-N-ethylaniline involves its interaction with various molecular targets:

Comparaison Avec Des Composés Similaires

4-Chloro-N,N-dimethylaniline (CAS: 698-69-1)

- Molecular Formula : C₈H₁₀ClN (same as 4-chloro-N-ethylaniline)

- Key Differences: Substituents: Two methyl groups on the nitrogen vs. one ethyl group. Physical Properties: Similar molecular weight (155.625 g/mol) but distinct steric and electronic effects due to dimethyl substitution. Reactivity: The dimethylamino group is a stronger electron donor, increasing the ring's electron density compared to the ethylamino group. This enhances reactivity in electrophilic aromatic substitution (EAS) but reduces steric accessibility .

4-Chloro-N-methylaniline (CAS: 932-96-7)

- Molecular Formula : C₇H₈ClN

- Key Differences :

- Substituents : A single methyl group on the nitrogen.

- Physical Properties : Lower molecular weight (141.60 g/mol) and higher boiling point (142°C at atmospheric pressure) compared to this compound’s 68°C (under reduced pressure) .

- Applications : Used in dye synthesis and as a precursor for pharmaceuticals, leveraging its simpler structure for faster reaction kinetics .

4-Chloro-N-ethyl-2-nitroaniline (CAS: 2938-69-4)

- Molecular Formula : C₈H₉ClN₂O₂

- Key Differences: Substituents: Additional nitro group at the ortho position. Reactivity: The nitro group is a strong electron-withdrawing group, directing EAS to meta positions and reducing basicity. This contrasts with this compound, where the ethylamino group directs ortho/para substitution . Applications: Potential use in explosives or herbicides due to nitro functionality .

3-Chloro-N,4-dimethylaniline (CAS: 7745-94-0)

- Molecular Formula : C₈H₁₀ClN (HCl salt)

- Key Differences: Substituents: Chlorine at meta position and methyl groups on nitrogen and ring. Reactivity: The meta-chlorine and dimethylamino groups create competing directing effects, but the amino group dominates, favoring ortho/para substitution. This differs from this compound, where para-chlorine and ethylamino groups align for ortho substitution relative to the amino group .

Comparative Analysis Table

Key Research Findings

- Directing Effects: In this compound, the ethylamino group overrides the para-chlorine’s deactivating effect, directing bromination to the ortho position relative to the amino group .

- Synthetic Utility : Derivatives like N-(1-(3-bromo-4-methylphenyl)ethyl)-4-chloro-N-ethylaniline are synthesized in high yields (92%) for pseudoirreversible enzyme inhibition, highlighting its role in drug design .

- Steric vs. Electronic Effects : Compared to dimethylated analogs, the ethyl group in this compound provides a balance between electron donation and steric hindrance, optimizing reactivity for specific intermediates .

Activité Biologique

Introduction

4-Chloro-N-ethylaniline is an aromatic amine that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound, characterized by the presence of a chlorine substituent on the aromatic ring, is structurally related to other anilines that have been extensively studied for their biological properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound (C8H10ClN) is a chlorinated derivative of aniline, featuring a chlorine atom at the para position relative to the amino group. Its molecular structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 155.62 g/mol |

| Melting Point | 10 °C |

| Boiling Point | 250 °C |

| Solubility in Water | Insoluble |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem highlighted its potential to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent in pharmaceutical applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This finding aligns with observations made in related compounds, such as 4-chloro-ortho-toluidine, which has shown mutagenic properties and a correlation with tumor formation in animal models .

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophilic sites within biological molecules. This interaction may inhibit enzyme activity or disrupt cellular signaling pathways, contributing to its antimicrobial and anticancer effects.

Toxicological Considerations

While exploring its biological activities, it is crucial to consider the toxicological implications of this compound. Studies have shown that exposure to related compounds can lead to adverse health effects, including mutagenicity and carcinogenicity. The International Agency for Research on Cancer (IARC) has classified certain chlorinated anilines as probable human carcinogens based on animal studies .

Q & A

Q. What are the key structural features of 4-chloro-N-ethylaniline that influence its reactivity in electrophilic aromatic substitution (EAS)?

The chloro (-Cl) and ethylamino (-NHEt) groups compete as ortho/para directors. The ethylamino group, being a stronger activating substituent, dominates regioselectivity. For example, bromination occurs predominantly at the ortho position relative to the amino group, despite the chloro substituent's deactivating nature. Methodology to confirm this includes NMR analysis of reaction products and chromatographic separation to isolate isomers .

Q. How can researchers optimize the synthesis of this compound for high yield and purity?

Synthetic routes often involve alkylation of 4-chloroaniline with ethyl halides. Key parameters include:

- Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalytic bases (e.g., K₂CO₃) to deprotonate intermediates.

- Purification via vacuum distillation or recrystallization to remove unreacted starting materials.

Comparative studies of alternative pathways (e.g., reductive amination) should be conducted to assess efficiency .

Q. What analytical techniques are recommended for confirming the purity of this compound?

- GC-MS : To detect volatile impurities and quantify purity.

- ¹H/¹³C NMR : To verify structural integrity and identify proton environments influenced by substituents.

- HPLC : For non-volatile byproduct analysis.

Cross-referencing with NIST spectral databases ensures accuracy in peak assignments .

Advanced Research Questions

Q. How can contradictory data on regioselectivity in EAS reactions of this compound be resolved?

Contradictions may arise from competing substituent effects or solvent interactions. Strategies include:

- Systematic variation of reaction conditions (temperature, solvent polarity).

- Computational modeling (DFT) to predict thermodynamic vs. kinetic control.

- Isotopic labeling (e.g., deuterated substrates) to track reaction pathways.

Control experiments with monosubstituted analogs (e.g., N-ethylaniline) isolate individual directing effects .

Q. What advanced spectroscopic methods address structural ambiguities in derivatives of this compound?

Q. How does salt formation (e.g., hydrochloride) impact the physicochemical properties of this compound?

Protonation of the amino group increases water solubility but may alter reactivity. Key assessments include:

- pH-dependent solubility studies.

- Comparative EAS reactivity of free base vs. hydrochloride salt.

- Thermal analysis (DSC/TGA) to evaluate stability differences .

Q. What statistical frameworks ensure reproducibility in studies involving this compound?

- NIH preclinical guidelines : Require detailed reporting of experimental variables (e.g., solvent batches, catalyst lot numbers).

- Error analysis : Quantify uncertainties in yield measurements using standard deviation across triplicate trials.

- ANOVA : Identifies significant deviations in reaction outcomes under varying conditions .

Q. How can computational tools predict the environmental or biological behavior of this compound?

- QSAR models : Correlate LogP values (from experimental or calculated data) with bioavailability.

- Molecular docking : Screens for potential interactions with biological targets (e.g., enzymes).

- Ecotoxicity databases : Cross-reference analogs (e.g., chloroanilines) to estimate persistence or toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.